molecular formula C12H15N5O5 B1437752 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid CAS No. 1028077-12-4

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Cat. No.: B1437752
CAS No.: 1028077-12-4
M. Wt: 309.28 g/mol
InChI Key: CALJQZKJKDPZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid is a complex organic compound that features a purine ring system with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid typically involves multiple steps, starting with the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The acetic acid moiety can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: : The purine ring system can be reduced to form different derivatives.

  • Substitution: : The Boc protecting group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

  • Oxidation: : Carboxylic acids, esters, and amides.

  • Reduction: : Reduced purine derivatives.

  • Substitution: : Compounds with different functional groups replacing the Boc group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its purine ring system is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can serve as a tool for studying nucleotide metabolism and the role of purines in cellular processes. It can also be used to develop probes for imaging and diagnostic purposes.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases related to purine metabolism.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((Methoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

  • 2-(2-((Ethoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

  • 2-(2-((Propoxycarbonyl)amino)-6-oxy-1H-purin-9(6H)-yl)acetic acid

Uniqueness

The uniqueness of 2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid lies in its stability and reactivity due to the tert-butoxycarbonyl protecting group. This group provides enhanced stability compared to other protecting groups, making it more suitable for complex synthetic routes.

Properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c1-12(2,3)22-11(21)16-10-14-8-7(9(20)15-10)13-5-17(8)4-6(18)19/h5H,4H2,1-3H3,(H,18,19)(H2,14,15,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALJQZKJKDPZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 2
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 3
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 4
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 5
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid
Reactant of Route 6
2-(2-((tert-Butoxycarbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.